![molecular formula C16H20N4 B7557559 N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)
N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine
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Overview
Description
N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine, also known as PZOA, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a member of the azabicyclooctane class of compounds and has been shown to have interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine is not fully understood. However, it has been shown to act as a partial agonist at the dopamine D3 receptor. This means that it can bind to the receptor and activate it to a certain extent, but not fully activate it like a full agonist would.
Biochemical and Physiological Effects:
N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine has been shown to have interesting biochemical and physiological effects. In addition to its affinity for the dopamine D3 receptor, it has also been shown to have moderate affinity for the dopamine D2 receptor. This receptor is also involved in various physiological processes, including movement and emotion.
Advantages and Limitations for Lab Experiments
One advantage of using N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine in lab experiments is its high affinity for the dopamine D3 receptor. This makes it a potential tool for studying this receptor and its role in various physiological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine. One area of research could involve studying its effects on other dopamine receptors, such as the dopamine D1 receptor. Another area of research could involve studying its effects on other physiological processes, such as cognition and memory. Additionally, further research could be done to better understand its mechanism of action and how it interacts with other molecules in the brain.
Synthesis Methods
The synthesis of N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine has been described in the scientific literature. One method involves reacting 1-(2-bromoethyl)-4-(1H-pyrazol-5-yl)benzene with 1-azabicyclo[2.2.2]oct-3-ene in the presence of a palladium catalyst. This reaction results in the formation of N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine as a white solid.
Scientific Research Applications
N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine has been studied for its potential use in various scientific research applications. One area of research involves the use of N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine as a ligand for the dopamine D3 receptor. This receptor is involved in various physiological processes, including reward and motivation. N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine has been shown to have high affinity for the dopamine D3 receptor, making it a potential tool for studying this receptor.
properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-3-14(4-2-12(1)15-5-8-17-19-15)18-16-11-20-9-6-13(16)7-10-20/h1-5,8,13,16,18H,6-7,9-11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRRECQZGVIYGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine |
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